![molecular formula C54H58N2O2 B15251444 1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione CAS No. 583023-56-7](/img/structure/B15251444.png)
1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, dyes, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two biphenyl groups attached to an anthracene core via amino linkages.
Métodos De Preparación
The synthesis of 1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of the biphenyl amine intermediates, which are then coupled with anthracene-9,10-dione under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the coupling process. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the biphenyl or anthracene moieties are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to the inhibition of cellular processes such as replication and transcription. The exact pathways and targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
Mitoxantrone: A well-known anticancer drug that shares structural similarities but differs in its specific functional groups and biological activity.
Ametantrone: Another anticancer agent with a similar anthracene core but different substituents.
Anthraquinone: A simpler anthracene derivative used in dyes and pigments, which lacks the complex biphenyl amino groups.
Propiedades
Número CAS |
583023-56-7 |
|---|---|
Fórmula molecular |
C54H58N2O2 |
Peso molecular |
767.0 g/mol |
Nombre IUPAC |
1,5-bis[4-(4-octylphenyl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C54H58N2O2/c1-3-5-7-9-11-13-17-39-23-27-41(28-24-39)43-31-35-45(36-32-43)55-49-21-15-19-47-51(49)53(57)48-20-16-22-50(52(48)54(47)58)56-46-37-33-44(34-38-46)42-29-25-40(26-30-42)18-14-12-10-8-6-4-2/h15-16,19-38,55-56H,3-14,17-18H2,1-2H3 |
Clave InChI |
LAWKFDAWDOEUFI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)NC6=CC=C(C=C6)C7=CC=C(C=C7)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


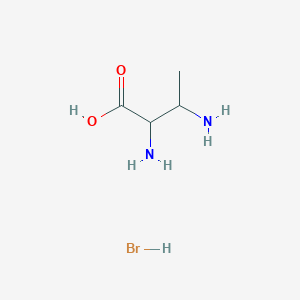

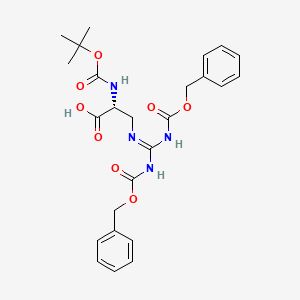
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)
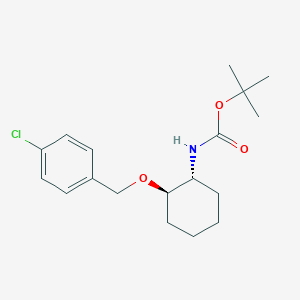
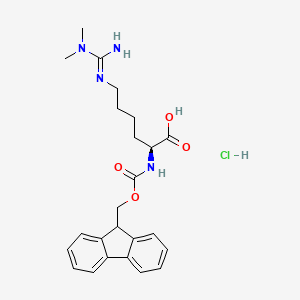
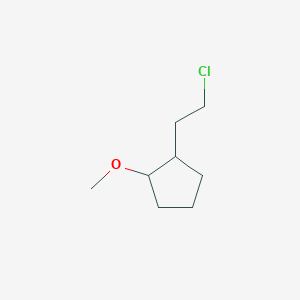
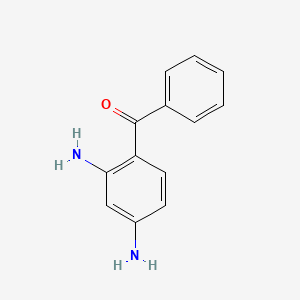
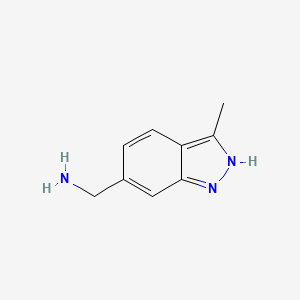
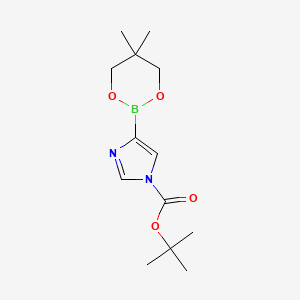
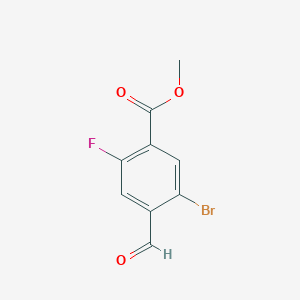
![9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B15251441.png)
